molecular formula C14H21NO2S B5646720 Ethyl 1-[(3-methylthiophen-2-yl)methyl]piperidine-4-carboxylate

Ethyl 1-[(3-methylthiophen-2-yl)methyl]piperidine-4-carboxylate

Cat. No.: B5646720
M. Wt: 267.39 g/mol
InChI Key: VXGKKMWPYWBZED-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-methylthiophen-2-yl)methyl]piperidine-4-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(3-methylthiophen-2-yl)methyl]piperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced via a Friedel-Crafts alkylation reaction using 3-methylthiophene and a suitable alkylating agent.

    Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(3-methylthiophen-2-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Ethyl 1-[(3-methylthiophen-2-yl)methyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[(3-methylthiophen-2-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-piperidinecarboxylate: A similar compound with a piperidine ring and an ethyl ester group but lacking the thiophene moiety.

    Methyl 1-[(3-methylthiophen-2-yl)methyl]piperidine-4-carboxylate: A closely related compound where the ethyl ester group is replaced with a methyl ester group.

Uniqueness

This compound is unique due to the presence of both the thiophene moiety and the piperidine ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 1-[(3-methylthiophen-2-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-3-17-14(16)12-4-7-15(8-5-12)10-13-11(2)6-9-18-13/h6,9,12H,3-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGKKMWPYWBZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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